Chromatographic Resolution: trans‑Abacavir-d4 Preserves the USP‑Defined Selectivity of the Impurity Peak
Under USP compendial conditions, trans‑abacavir resolves from both abacavir and the abacavir enantiomer with baseline‑level resolution. The USP 2025 monograph specifies a relative retention time (RRT) of 0.8 for trans‑abacavir (abacavir RRT = 1.0) and requires resolution NLT 1.0 between trans‑abacavir and abacavir enantiomer, and NLT 1.5 between abacavir and trans‑abacavir in the Oral Solution monograph [1][2]. Because deuteration does not measurably alter reversed‑phase retention under the specified acetonitrile/water/phosphoric acid conditions, trans‑abacavir-d4 co‑elutes precisely with unlabeled trans‑abacavir, allowing it to serve as the matched internal standard for the impurity peak without altering the validated USP selectivity profile . In contrast, abacavir-d4 co‑elutes with the active drug (RRT 1.0) and cannot be used to quantify the trans‑abacavir impurity.
| Evidence Dimension | Relative retention time (RRT) on USP Method |
|---|---|
| Target Compound Data | RRT ≈ 0.8 (trans‑abacavir‑d4 co‑elutes with unlabeled trans‑abacavir) |
| Comparator Or Baseline | Abacavir-d4: RRT = 1.0; Unlabeled trans‑abacavir: RRT = 0.8 |
| Quantified Difference | trans‑Abacavir‑d4 vs abacavir‑d4: ΔRRT ≈ 0.2; baseline resolution confirmed (Resolution NLT 1.5 abacavir/trans‑abacavir per USP35 Oral Solution monograph) |
| Conditions | USP Abacavir Sulfate Organic Impurities Procedure 2: L51 column (4.6 mm × 25 cm, 10 µm), UV 286 nm; and USP35 Oral Solution Assay: L1 column (3.9 mm × 15 cm, 5 µm), UV 254 nm |
Why This Matters
Only trans‑abacavir-d4 provides the stereochemical selectivity needed to track the impurity peak while also providing the isotopic mass shift required for internal‑standard MS quantitation.
- [1] USP 2025. Abacavir Sulfate Monograph, Organic Impurities Procedure 2: Relative retention times for trans‑abacavir, abacavir enantiomer, and abacavir are 0.8, 0.9, and 1.0; Resolution NLT 1.0 (trans/abacavir enantiomer), NLT 1.5 (abacavir enantiomer/abacavir). United States Pharmacopeial Convention, 2025. View Source
- [2] USP 35–NF 30. Abacavir Oral Solution Monograph: System Suitability – Resolution NLT 1.5 between abacavir and trans‑abacavir. United States Pharmacopeial Convention, 2012. View Source
